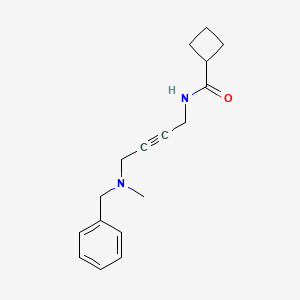
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclobutanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclobutanecarboxamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a cyclobutanecarboxamide core with a but-2-yn-1-yl chain substituted with a benzyl(methyl)amino group. Its structural complexity and functional groups make it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclobutanecarboxamide typically involves multiple steps:
Formation of the But-2-yn-1-yl Intermediate: This step often starts with the alkylation of a suitable alkyne precursor. For instance, propargyl bromide can be reacted with a benzyl(methyl)amine under basic conditions to form the desired intermediate.
Cyclobutanecarboxamide Formation: The intermediate is then coupled with a cyclobutanecarboxylic acid derivative. This can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using reagents like potassium permanganate or osmium tetroxide.
Reduction: The alkyne can be reduced to alkanes or alkenes using hydrogenation catalysts such as palladium on carbon.
Substitution: The benzyl(methyl)amino group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Nucleophiles like halides, thiols, or amines
Major Products
Oxidation: Formation of diketones or carboxylic acids
Reduction: Formation of alkanes or alkenes
Substitution: Formation of substituted amines or other derivatives
科学研究应用
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclobutanecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways or receptors.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism by which N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclobutanecarboxamide exerts its effects is largely dependent on its interaction with molecular targets. The benzyl(methyl)amino group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The alkyne and cyclobutanecarboxamide moieties may also contribute to its binding affinity and specificity.
相似化合物的比较
Similar Compounds
N-(4-(benzylamino)but-2-yn-1-yl)cyclobutanecarboxamide: Lacks the methyl group on the amino moiety, which may affect its reactivity and binding properties.
N-(4-(methylamino)but-2-yn-1-yl)cyclobutanecarboxamide: Lacks the benzyl group, potentially altering its hydrophobic interactions and overall activity.
Uniqueness
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclobutanecarboxamide stands out due to the presence of both benzyl and methyl groups on the amino moiety, which can enhance its binding affinity and specificity for certain targets. This dual substitution also provides a unique steric and electronic environment, making it a valuable compound for various applications.
属性
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-19(14-15-8-3-2-4-9-15)13-6-5-12-18-17(20)16-10-7-11-16/h2-4,8-9,16H,7,10-14H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRCCZAAIOAAQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNC(=O)C1CCC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














